molecular formula C17H16FNO B1325704 3-Azetidinomethyl-3'-fluorobenzophenone CAS No. 898771-65-8

3-Azetidinomethyl-3'-fluorobenzophenone

Cat. No.: B1325704
CAS No.: 898771-65-8
M. Wt: 269.31 g/mol
InChI Key: IUEXOZJPHNETGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-fluorobenzophenone typically involves the reaction of 3-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Azetidinomethyl-3’-fluorobenzophenone are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Azetidinomethyl-4’-fluorobenzophenone
  • 3-Azetidinomethyl-3’-chlorobenzophenone
  • 3-Azetidinomethyl-3’-bromobenzophenone

Uniqueness

3-Azetidinomethyl-3’-fluorobenzophenone is unique due to the presence of both the azetidine and fluorine groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEXOZJPHNETGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643254
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-65-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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